molecular formula C7H8Cl2N2 B3252964 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride CAS No. 2205311-43-7

4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

Cat. No.: B3252964
CAS No.: 2205311-43-7
M. Wt: 191.05
InChI Key: WFMMYLYVLCXQNS-UHFFFAOYSA-N
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Description

4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is a nitrogen-containing heterocyclic compound. It is characterized by a pyrrole ring fused to a pyridine ring, with a chlorine atom at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-nitropyridine with ethyl acetoacetate, followed by reduction and cyclization steps . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyrrolopyridines .

Scientific Research Applications

4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2.ClH/c8-6-1-2-10-7-4-9-3-5(6)7;/h1-2,9H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMMYLYVLCXQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2CN1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211591-40-0
Record name 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
Reactant of Route 2
4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
Reactant of Route 3
4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
Reactant of Route 4
4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
Reactant of Route 5
4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
Reactant of Route 6
4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

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